AKB-6899 is a novel compound classified as a prolyl hydroxylase inhibitor, specifically targeting the prolyl hydroxylase domain enzyme 3. This compound is part of a broader class of drugs designed to stabilize hypoxia-inducible factors, which are crucial for cellular responses to low oxygen levels. AKB-6899 has been studied for its potential applications in treating conditions related to ischemia and cancer, where modulation of the hypoxia response can be therapeutically beneficial.
AKB-6899 is synthesized from various chemical precursors, primarily involving modifications of pyridine derivatives. It falls under the category of small molecule inhibitors and is specifically noted for its selectivity towards prolyl hydroxylase domain 3, distinguishing it from other compounds that may inhibit multiple hydroxylase isoforms. The compound has been explored in both in vitro and in vivo studies to assess its pharmacological properties and therapeutic potential.
The synthesis of AKB-6899 involves several key steps, typically starting from 3-hydroxypyridine derivatives. The synthesis process can be summarized as follows:
For instance, one reported synthesis method includes the reaction of benzyl alcohol with sodium hydride in dry tetrahydrofuran at elevated temperatures, followed by further transformations to yield AKB-6899 .
The molecular structure of AKB-6899 features a substituted 3-hydroxypyridine-2-carbonyl glycine conjugate. The structural formula can be represented as follows:
Key structural data include:
Spectroscopic data such as infrared absorption frequencies and nuclear magnetic resonance chemical shifts provide further insights into the compound's functional groups and confirm its identity .
AKB-6899 undergoes specific biochemical reactions primarily related to its role as a prolyl hydroxylase inhibitor. By inhibiting the activity of prolyl hydroxylase domain enzymes, AKB-6899 prevents the hydroxylation of hypoxia-inducible factors, thereby stabilizing them. This stabilization leads to increased expression of genes involved in angiogenesis and erythropoiesis under normoxic conditions.
In vitro assays have demonstrated that AKB-6899 effectively inhibits hydroxylation reactions catalyzed by all three prolyl hydroxylase isoforms, with a notable preference for prolyl hydroxylase domain 3 .
The mechanism of action for AKB-6899 involves the inhibition of prolyl hydroxylase domain enzymes that normally facilitate the degradation of hypoxia-inducible factors under normoxic conditions. Under typical circumstances, these enzymes hydroxylate specific proline residues on hypoxia-inducible factors, marking them for proteasomal degradation via the von Hippel-Lindau protein pathway.
By inhibiting these enzymes, AKB-6899 allows hypoxia-inducible factors to accumulate, leading to enhanced transcriptional activity of target genes involved in cellular adaptation to low oxygen levels. This mechanism has been linked with increased production of granulocyte-macrophage colony-stimulating factor, which can further influence immune responses .
AKB-6899 exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography have been employed to assess purity and stability over time .
AKB-6899 has significant potential applications in various scientific fields:
AKB-6899 (CAS No. 1007377-55-0) is a low-molecular-weight synthetic compound with the empirical formula C₁₄H₁₁FN₂O₄ and a molecular weight of 290.25 g/mol. Its chemical structure features a barbituric acid derivative core linked to a fluorinated phenyl ring via a pyrazolidine moiety, as depicted in the SMILES notation: OC(=O)CNC(=O)c1ncc(cc1O)-c1cccc(F)c1
[1] [5]. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences binding affinity to enzymatic targets. The compound's predicted density is 1.436 g/cm³, and it exhibits high solubility in dimethyl sulfoxide (DMSO; 95 mg/mL or 327.30 mM), which facilitates its use in in vitro assays [1] [2]. The presence of both carboxylic acid and carbonyl groups contributes to its polar surface area, impacting membrane permeability and pharmacokinetic properties.
Table 1: Molecular Properties of AKB-6899
Property | Value |
---|---|
CAS Number | 1007377-55-0 |
Molecular Formula | C₁₄H₁₁FN₂O₄ |
Molecular Weight | 290.25 g/mol |
Solubility in DMSO | 95 mg/mL (327.30 mM) |
Predicted Density | 1.436 g/cm³ |
SMILES Notation | OC(=O)CNC(=O)c1ncc(cc1O)-c1cccc(F)c1 |
AKB-6899 functions as a competitive inhibitor of prolyl hydroxylase domain 3 (PHD3), an α-ketoglutarate (2-OG)-dependent dioxygenase that regulates hypoxia-inducible factor (HIF) stability. Under normoxic conditions, PHD3 hydroxylates specific proline residues (Pro⁴⁰²/Pro⁵⁶⁴) within the oxygen-dependent degradation domain (ODD) of HIF-α subunits, targeting them for proteasomal degradation via the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex [3] [7]. AKB-6899 disrupts this process by chelating the active-site ferrous iron (Fe²⁺) in PHD3 and competing with 2-OG, thereby preventing HIF-α hydroxylation [1] [8].
This inhibition leads to selective stabilization of HIF-2α (but not HIF-1α) in macrophages, as demonstrated in murine bone marrow-derived macrophages treated with 10 μM AKB-6899 for 24 hours [1] [2]. Stabilized HIF-2α translocates to the nucleus, dimerizes with HIF-1β, and activates transcription of genes containing hypoxia-response elements (HREs). A critical downstream effect is the upregulation of soluble vascular endothelial growth factor receptor-1 (sVEGFR-1) in granulocyte-macrophage colony-stimulating factor (GM-CSF)-treated macrophages and tumor-associated macrophages (TAMs) [1]. sVEGFR-1 acts as a decoy receptor, sequestering VEGF-A and reducing tumor angiogenesis and growth. In murine melanoma models (B16F10 cells), intraperitoneal administration of AKB-6899 (17.5 mg/kg) significantly suppressed tumor progression by enhancing sVEGFR-1 production [1] [2].
AKB-6899 exhibits marked isoform selectivity for PHD3 over PHD1 and PHD2, distinguishing it from pan-PHD inhibitors (e.g., DMOG, FG-4592). Biochemical assays reveal that AKB-6899 increases HIF-2α protein levels without affecting HIF-1α accumulation or VEGF production, underscoring its unique targeting of the HIF-2α pathway [1] [2]. This selectivity arises from structural differences in the active sites of PHD isoforms:
Table 2: Selectivity Profile of AKB-6899 Across PHD Isoforms
PHD Isoform | Substrate Specificity | AKB-6899 Inhibition | Functional Outcome |
---|---|---|---|
PHD1 | IKKβ, Cyclin D1, Rbp1 | Weak | No change in NF-κB or cell cycle genes |
PHD2 | HIF-1α, Cofilin, NDRG3 | Negligible | No stabilization of HIF-1α |
PHD3 | HIF-2α, Actin, ATF4 | Potent (IC₅₀ ~1–5 μM*) | HIF-2α accumulation; sVEGFR-1 upregulation |
Reported *in vitro IC₅₀ values vary due to assay conditions.
This selectivity is therapeutically advantageous, as pan-PHD inhibition can activate oncogenic pathways (e.g., HIF-1α-driven tumorigenesis) or disrupt iron-dependent cellular processes [3] [8]. AKB-6899’s precision for PHD3-HIF-2α makes it a candidate for diseases requiring anti-angiogenic modulation without global HIF activation.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7